[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
Brand Name:
Vulcanchem
CAS No.:
14991-63-0
VCID:
VC20976816
InChI:
InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3
SMILES:
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1
Molecular Formula:
C18H18O4
Molecular Weight:
298.3 g/mol
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
CAS No.: 14991-63-0
Cat. No.: VC20976816
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14991-63-0 |
|---|---|
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 6a,10-dimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromene |
| Standard InChI | InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3 |
| Standard InChI Key | JVXKLXVZSKFCML-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
| Canonical SMILES | COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator